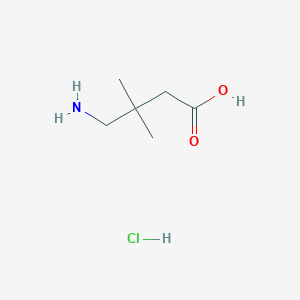
4-Amino-3,3-dimethylbutanoic acid hydrochloride
Cat. No. B2535634
Key on ui cas rn:
89584-21-4
M. Wt: 167.63
InChI Key: BPUHHUKKURJDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09233978B2
Procedure details


4,4-Dimethyl-2-pyrrolidinone (2.52 g, 22.3 mmol) was added to a mixture of concentrated HCl (50 mL) and water (50 mL) and the resulting mixture was refluxed at 120° C. for 20 hours. After it was cooled to room temperature, the mixture was washed twice with dichloromethane. The aqueous layer was evaporated to give 4-amino-3,3-dimethyl-butyric acid hydrochloride compound 55-B (3.4 g) as a white solid.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[CH2:6][NH:5][C:4](=[O:7])[CH2:3]1.[ClH:9].[OH2:10]>>[ClH:9].[NH2:5][CH2:6][C:2]([CH3:8])([CH3:1])[CH2:3][C:4]([OH:10])=[O:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(NC1)=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After it was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed twice with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC(CC(=O)O)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
